molecular formula C22H10N4O B14650850 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)- CAS No. 52197-19-0

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-

Cat. No.: B14650850
CAS No.: 52197-19-0
M. Wt: 346.3 g/mol
InChI Key: WLGDBJBFCGWIFQ-VXPUYCOJSA-N
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Description

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes both indeno and pyrazine moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)- typically involves the reaction between ninhydrin and diaminomaleonitrile . This reaction is carried out under reflux conditions in acetic acid, resulting in the formation of the desired compound with a high yield . The reaction mixture is then poured into water and extracted with dichloromethane to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile lies in its fused ring system and the presence of both indeno and pyrazine moieties. This structure imparts distinct electronic properties, making it suitable for various applications, from biological inhibitors to materials for photovoltaic devices .

Properties

CAS No.

52197-19-0

Molecular Formula

C22H10N4O

Molecular Weight

346.3 g/mol

IUPAC Name

(9Z)-9-(2-oxo-3H-inden-1-ylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C22H10N4O/c23-10-16-17(11-24)26-22-20(14-7-3-4-8-15(14)21(22)25-16)19-13-6-2-1-5-12(13)9-18(19)27/h1-8H,9H2/b20-19-

InChI Key

WLGDBJBFCGWIFQ-VXPUYCOJSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C/3\C4=CC=CC=C4C5=NC(=C(N=C35)C#N)C#N)/C1=O

Canonical SMILES

C1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=NC(=C(N=C35)C#N)C#N)C1=O

Origin of Product

United States

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